REACTION_CXSMILES
|
C(O)CCC.[CH2:6]([N:8]([CH2:18][CH3:19])[C:9]1[CH:10]=[C:11]([OH:17])[C:12](=[CH:15][CH:16]=1)[CH:13]=O)[CH3:7].[N+:20]([CH2:23][C:24](OCC)=[O:25])([O-:22])=[O:21].N1CCCCC1>C(O)(=O)C>[N+:20]([C:23]1[C:24](=[O:25])[O:17][C:11]2[C:12]([CH:13]=1)=[CH:15][CH:16]=[C:9]([N:8]([CH2:18][CH3:19])[CH2:6][CH3:7])[CH:10]=2)([O-:22])=[O:21]
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
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C(CCC)O
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Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C=1C=C(C(C=O)=CC1)O)CC
|
Name
|
ethyl nitroacetate
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Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)OCC
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for a period of 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
a bright yellow solid formed
|
Type
|
CUSTOM
|
Details
|
which was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DMF (15 mL) at 80° C
|
Type
|
FILTRATION
|
Details
|
It was filtered again
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Type
|
CUSTOM
|
Details
|
to remove the molecular sieves
|
Type
|
ADDITION
|
Details
|
The filtrate, upon addition to 100 ml of ice-cold water
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(OC2=CC(=CC=C2C1)N(CC)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |